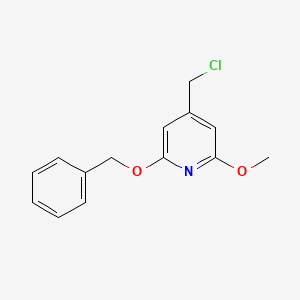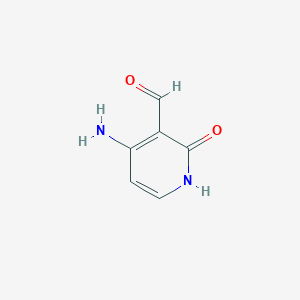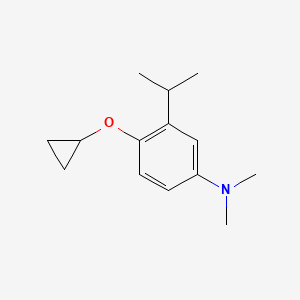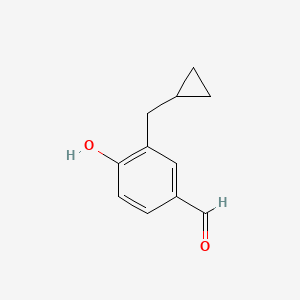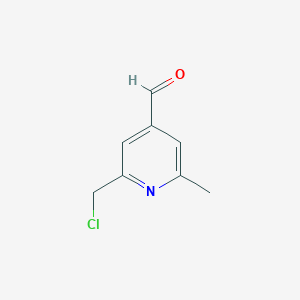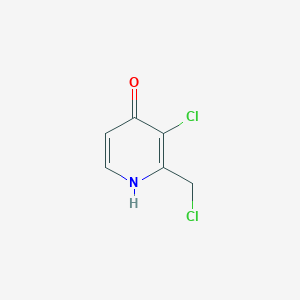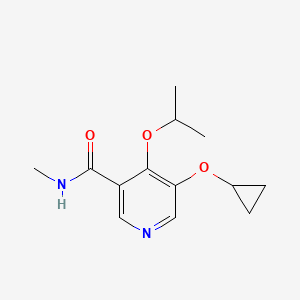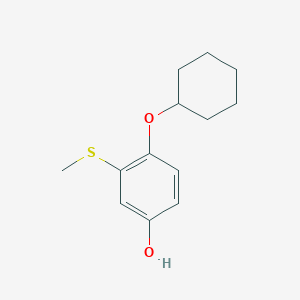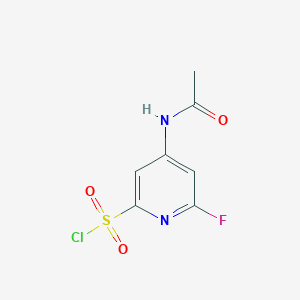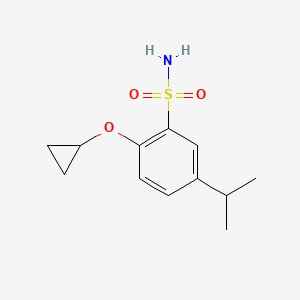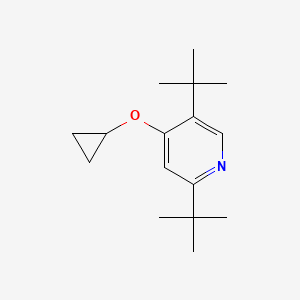
2,5-DI-Tert-butyl-4-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-DI-Tert-butyl-4-cyclopropoxypyridine is an organic compound characterized by the presence of tert-butyl groups and a cyclopropoxy group attached to a pyridine ring
Métodos De Preparación
The synthesis of 2,5-DI-Tert-butyl-4-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dibromo-4-cyclopropoxypyridine and tert-butyl lithium.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at low levels to control the reactivity of the intermediates.
Synthetic Route: The tert-butyl groups are introduced via a nucleophilic substitution reaction, where tert-butyl lithium reacts with 2,5-dibromo-4-cyclopropoxypyridine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
2,5-DI-Tert-butyl-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form substituted derivatives.
Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced pyridine compounds, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,5-DI-Tert-butyl-4-cyclopropoxypyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,5-DI-Tert-butyl-4-cyclopropoxypyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects.
Comparación Con Compuestos Similares
2,5-DI-Tert-butyl-4-cyclopropoxypyridine can be compared with similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound also contains tert-butyl groups and a pyridine ring, but lacks the cyclopropoxy group, making it less sterically hindered.
2,6-Di-tert-butylpyridine: Similar in structure but with tert-butyl groups at different positions, leading to different reactivity and applications.
2,5-Di-tert-butyl-4-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combination of tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic effects, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
2,5-ditert-butyl-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-10-17-14(16(4,5)6)9-13(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3 |
Clave InChI |
GNQGIODQRDZMQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(C(=C1)OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


